Sennoside B

描述

This compound has been reported in Rheum palmatum, Rheum tanguticum, and other organisms with data available.

属性

IUPAC Name |

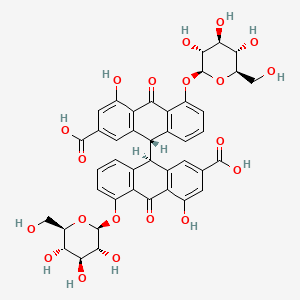

(9S)-9-[(9R)-2-carboxy-4-hydroxy-10-oxo-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9H-anthracen-9-yl]-4-hydroxy-10-oxo-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9H-anthracene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H38O20/c43-11-23-31(47)35(51)37(53)41(61-23)59-21-5-1-3-15-25(17-7-13(39(55)56)9-19(45)27(17)33(49)29(15)21)26-16-4-2-6-22(60-42-38(54)36(52)32(48)24(12-44)62-42)30(16)34(50)28-18(26)8-14(40(57)58)10-20(28)46/h1-10,23-26,31-32,35-38,41-48,51-54H,11-12H2,(H,55,56)(H,57,58)/t23-,24-,25-,26+,31-,32-,35+,36+,37-,38-,41-,42-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPQVTOJGNYVQEO-AIFLABODSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)C(=O)C4=C(C2C5C6=C(C(=CC=C6)OC7C(C(C(C(O7)CO)O)O)O)C(=O)C8=C5C=C(C=C8O)C(=O)O)C=C(C=C4O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C(=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)C4=C([C@@H]2[C@H]5C6=C(C(=CC=C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C(=O)C8=C5C=C(C=C8O)C(=O)O)C=C(C=C4O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H38O20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6051433 | |

| Record name | Sennoside B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6051433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

862.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Sennoside B | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002783 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

128-57-4 | |

| Record name | Sennoside B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128-57-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sennoside B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000128574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sennoside B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6051433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sennoside B | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.451 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SENNOSIDE B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F887D1637W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Sennoside B | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002783 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Colonic Mechanism of Action of Sennoside B

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sennoside B, a natural dianthrone glycoside derived from the Senna plant, is a widely utilized prodrug for the treatment of constipation. Its pharmacological activity is entirely dependent on its metabolic conversion within the large intestine. This technical guide delineates the intricate mechanism of action of this compound in the colon, providing a comprehensive overview for researchers and professionals in drug development. The guide details the pivotal role of the gut microbiota in activating this compound, the subsequent physiological effects on colonic motility and fluid dynamics, and the underlying cellular and molecular signaling pathways. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research in this area.

Introduction

Sennosides, primarily sennoside A and its stereoisomer this compound, are the active constituents of senna, a botanical laxative with a long history of medicinal use. This compound itself is pharmacologically inert. Upon oral administration, it traverses the upper gastrointestinal tract unchanged, reaching the colon where it is transformed by the resident gut microbiota into its active metabolite, rhein anthrone.[1][2][3] This targeted activation within the colon ensures a localized therapeutic effect, minimizing systemic side effects. The laxative action of this compound is a dual mechanism involving the stimulation of colonic motility and the modulation of intestinal fluid and electrolyte transport.[4]

Metabolism of this compound in the Colon

The journey of this compound from an inactive prodrug to a potent laxative agent begins with its interaction with the diverse microbial community of the colon.

The Role of Gut Microbiota

Intestinal bacteria, particularly species possessing β-glucosidase enzymes, are essential for the initial hydrolysis of the sugar moieties from this compound, yielding its aglycone, sennidin B. Subsequently, bacterial reductases convert sennidin B into the ultimate active metabolite, rhein anthrone.[5] This biotransformation is a critical prerequisite for the pharmacological effects of this compound.

Metabolic Pathway

The metabolic cascade of this compound in the colon is a multi-step process.

Caption: Metabolic activation of this compound in the colon.

Pharmacological Effects on the Colon

Rhein anthrone exerts its laxative effect through two primary mechanisms: the stimulation of colonic motility and the alteration of fluid and electrolyte transport across the colonic mucosa.

Stimulation of Colonic Motility

Rhein anthrone directly stimulates the enteric nervous system, leading to an increase in propulsive contractions and a decrease in non-propulsive segmental contractions.[6][7] This results in accelerated colonic transit, reducing the time for fecal water reabsorption.

Alteration of Fluid and Electrolyte Transport

Rhein anthrone induces a net secretion of fluid and electrolytes into the colonic lumen. This is achieved by inhibiting the absorption of sodium (Na+) and chloride (Cl-) ions and stimulating the secretion of Cl- ions.[2][8] The increased luminal fluid content softens the stool and further facilitates its passage.

Cellular and Molecular Mechanisms of Action

The effects of rhein anthrone on colonic function are mediated by specific signaling pathways within the colonic mucosa.

Prostaglandin E2 (PGE2) Signaling Pathway

A key mediator of rhein anthrone's action is prostaglandin E2 (PGE2). Rhein anthrone stimulates macrophages within the colonic lamina propria to synthesize and release PGE2.[1][9] PGE2 then acts on adjacent colonic epithelial cells.

Downregulation of Aquaporin-3 (AQP3)

PGE2, through its receptors on colonocytes, leads to a decrease in the expression of aquaporin-3 (AQP3), a water channel protein located on the basolateral membrane of these cells.[1][10] The downregulation of AQP3 reduces the reabsorption of water from the colonic lumen back into the bloodstream, contributing significantly to the stool-softening effect.

Caption: Signaling pathway of rhein anthrone in the colonic mucosa.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies on the effects of sennosides and their active metabolites.

Table 1: Effects on Colonic Motility

| Parameter | Species | Dose/Concentration | Effect | Reference |

| Colonic Transit Time | Human | 20 mg sennosides | Reduced from 39 ± 4 h to 17 ± 3 h | [11] |

| Migrating Long Spike Bursts | Human | 30 mg sennosides | Significant increase 6-12 hours post-administration | [7] |

| Half Colon Transit Time | Cat | 2 mg/kg sennosides A+B | Accelerated from 60 ± 10 min to 43 ± 7 min | [12] |

| Large Intestine Transit Time | Rat | 50 mg/kg sennosides A+B | Reduced from >6 h to 30 min after 4 h pretreatment | [13] |

| Intestinal Transportability | Rat | 100 mg/kg sennoside A | Increased to 81.1 ± 9.3% from 61.2 ± 10.8% | [14] |

Table 2: Effects on Fluid and Electrolyte Transport

| Parameter | Model | Agent & Concentration | Effect | Reference |

| Net Water Absorption | Rat Colon (in vivo) | 50 mg/kg sennosides | Reversed to net secretion after 6 h | [15] |

| Net Na+ Absorption | Rat Colon (in vivo) | 50 mg/kg sennosides | Reversed to net secretion after 6 h | [15] |

| Net K+ Secretion | Rat Colon (in vivo) | Rhein/Rhein anthrone | Enhanced | [2] |

| Short-circuit Current (Isc) | Rat Colon (Ussing chamber) | 1.6 x 10⁻⁴ M Rhein | Transient increase | [8] |

Table 3: Effects on Molecular Targets

| Parameter | Model | Agent & Concentration | Effect | Reference |

| AQP3 Expression | Rat Colon | Sennoside A | Significantly decreased | [1] |

| PGE2 Concentration | Rat Colon | Rhubarb extract/Sennoside A | Increased | [1] |

| PGE2 Release | Mouse Colon | 6.24 mg/kg Rhein anthrone | Stimulated | [9] |

Detailed Experimental Protocols

The following are representative protocols for key experiments used to elucidate the mechanism of action of this compound.

In Vivo Measurement of Colonic Motility in Rodents

Objective: To assess the effect of sennosides on colonic transit time in rats.

Materials:

-

Male Wistar rats (200-250 g)

-

Sennoside A+B preparation

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

Charcoal meal (e.g., 10% charcoal in 5% gum arabic)

-

Gavage needles

-

Dissection tools

Procedure:

-

Fast rats for 18 hours with free access to water.

-

Administer sennosides (e.g., 50 mg/kg) or vehicle orally by gavage.

-

After a specified pretreatment time (e.g., 4 hours), administer the charcoal meal (10 ml/kg) orally.

-

After a set time (e.g., 30 minutes), euthanize the rats by cervical dislocation.

-

Carefully dissect the entire gastrointestinal tract from the pylorus to the anus.

-

Measure the total length of the intestine and the distance traveled by the charcoal meal.

-

Calculate the intestinal transit rate as (distance traveled by charcoal / total length of intestine) x 100.

Caption: Experimental workflow for in vivo colonic motility assay.

Ussing Chamber Assay for Colonic Ion Transport

Objective: To measure the effect of rhein on active ion transport across the rat colonic mucosa.

Materials:

-

Male Wistar rats (200-250 g)

-

Ussing chamber system

-

Krebs-Ringer bicarbonate buffer

-

Rhein

-

Indomethacin (optional, to block prostaglandin synthesis)

-

Voltage-clamp apparatus

-

Agar-salt bridges

-

Dissection tools

Procedure:

-

Euthanize a rat and excise a segment of the distal colon.

-

Gently rinse the segment with ice-cold Krebs-Ringer buffer.

-

Strip the muscle layers to obtain a mucosa-submucosa preparation.

-

Mount the tissue sheet between the two halves of the Ussing chamber, separating the mucosal and serosal sides.

-

Fill both chambers with oxygenated Krebs-Ringer buffer maintained at 37°C.

-

Short-circuit the tissue by clamping the transepithelial potential difference to 0 mV and measure the short-circuit current (Isc), which represents the net active ion transport.

-

After a stable baseline Isc is achieved, add rhein (e.g., 1.6 x 10⁻⁴ M) to the serosal or mucosal side.

-

Record the change in Isc over time.

Caption: Experimental workflow for Ussing chamber assay.

Conclusion

The mechanism of action of this compound in the colon is a well-defined, multi-faceted process that highlights the critical interplay between a prodrug, the gut microbiota, and host physiology. Its targeted activation in the large intestine makes it an effective and widely used therapeutic agent for constipation. A thorough understanding of its metabolic pathway, its dual effects on motility and secretion, and the underlying molecular signaling involving PGE2 and AQP3 is crucial for the development of novel and improved therapies for gastrointestinal disorders. The experimental protocols detailed in this guide provide a framework for further investigation into the nuanced aspects of this compound's pharmacology and for the screening of new chemical entities with similar mechanisms of action.

References

- 1. researchgate.net [researchgate.net]

- 2. The effect of rhein and rhein anthrone on intestinal fluid transport and on large intestine transit in germ-free rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of rhein on intestinal transmission, colonic electromyography and expression of aquaporin-3 by colonic epithelium cells in constipated mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-proliferative effect of rhein, an anthraquinone isolated from Cassia species, on Caco-2 human adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Sennosides and human colonic motility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of sennosides on colonic myoelectrical activity in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Rhein stimulates active chloride secretion in the short-circuited rat colonic mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Prostaglandin E2-mediated stimulation of mucus synthesis and secretion by rhein anthrone, the active metabolite of sennosides A and B, in the mouse colon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Rheinanthrone, a metabolite of sennoside A, triggers macrophage activation to decrease aquaporin-3 expression in the colon, causing the laxative effect of rhubarb extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. karger.com [karger.com]

- 12. Effect of sennosides on colon motility in cats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Dual effect of orally administered sennosides on large intestine transit and fluid absorption in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Gastroprotective Activities of Sennoside A and this compound via the Up-Regulation of Prostaglandin E2 and the Inhibition of H+/K+-ATPase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Sennoside-induced secretion and its relevance for the laxative effect - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Effects of Sennoside B on Intestinal Motility: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the pharmacological effects of Sennoside B, a primary active component of the senna plant, on intestinal motility. It synthesizes current research to detail its metabolic activation, complex mechanisms of action, and the signaling pathways it modulates. This document is intended to serve as a comprehensive resource, presenting quantitative data in structured tables, outlining detailed experimental protocols, and illustrating key biological processes through standardized diagrams.

Introduction and Pharmacokinetics

This compound is an anthraquinone glycoside, a class of compounds known for their laxative properties.[1] It functions as a prodrug, meaning it is biologically inactive upon oral administration and requires metabolic conversion to exert its therapeutic effect.[2] Due to its glycosidic nature, this compound is not absorbed in the upper gastrointestinal tract and passes unchanged to the colon.[3]

In the large intestine, resident gut microbiota initiate a two-step activation process. First, bacterial β-glucosidases hydrolyze the sugar moieties of this compound, converting it into its aglycone, sennidin B.[4][5] Subsequently, bacterial reductases reduce sennidin B to the ultimate active metabolite, rhein anthrone.[4][5][6] Less than 10% of the active rhein anthrone is absorbed systemically.[3] The majority of sennosides (approximately 90%) are excreted in the feces as polymers, with minor amounts of metabolites excreted in urine and bile.[3] This colon-specific activation makes this compound a targeted therapy for constipation, with a typical onset of action between 6 and 12 hours post-administration, corresponding to the transit and metabolism time.[3][7]

Caption: Metabolic activation of this compound in the colon.

Core Mechanism of Action

The laxative effect of this compound, mediated by its active metabolite rhein anthrone, is twofold: it directly stimulates colonic motility and, critically, modulates intestinal fluid and electrolyte transport to increase the water content of feces.[2][3]

Stimulation of Colonic Motility

Rhein anthrone acts as a stimulant laxative by directly irritating the colonic mucosa.[8][9] This action excites the submucosal and myenteric nerve plexuses, leading to an increase in the rate and force of peristaltic contractions.[3][7] Studies in humans have shown that sennosides significantly increase propulsive activity, specifically migrating long spike bursts, which are responsible for the mass movement of fecal matter through the colon.[10] This acceleration of colonic transit reduces the time available for water reabsorption, contributing to the laxative effect.[2]

Modulation of Fluid and Electrolyte Secretion

The primary mechanism behind the stool-softening effect of this compound is the alteration of fluid transport across the colonic epithelium. Rhein anthrone inhibits the absorption of water, sodium (Na+), and chloride (Cl-) from the colonic lumen into the epithelial cells.[2][3] Simultaneously, it stimulates the active secretion of water and electrolytes into the lumen.[3][11] This dual action results in a significant increase in the volume of fluid within the colon, which softens the stool and facilitates its passage.[7]

This secretagogue effect is largely mediated by a prostaglandin-dependent signaling pathway that culminates in the downregulation of aquaporin-3 (AQP3) water channels.[4][12]

-

Macrophage Activation and PGE₂ Synthesis : Rhein anthrone activates macrophages residing in the colonic lamina propria.[12][13]

-

COX-2 and PGE₂ Release : This activation leads to an upregulation of cyclooxygenase-2 (COX-2) expression, resulting in the synthesis and release of Prostaglandin E₂ (PGE₂).[4][11][14]

-

Paracrine Signaling : PGE₂ acts as a paracrine signaling molecule, binding to receptors on adjacent colonic mucosal epithelial cells.[12][15]

-

AQP3 Downregulation : This binding event triggers an intracellular cascade that leads to a significant decrease in the expression of AQP3, a key water channel located on the basolateral membrane of colonocytes.[4][12][16]

-

Inhibition of Water Reabsorption : The reduction in AQP3 channels severely restricts the reabsorption of water from the colonic lumen back into the bloodstream, trapping water in the feces and producing a potent laxative effect.[4][15]

Caption: Rhein anthrone-PGE₂-AQP3 signaling pathway.

Quantitative Data on Pharmacological Effects

The effects of this compound and its metabolites have been quantified in numerous preclinical studies. The following tables summarize key findings from in vivo and ex vivo experiments.

Table 1: In Vivo Effects on Large Intestine Transit Time (LIT) in Rats

| Compound Administered | Dose (mg/kg) | Administration Route | Pretreatment Time | Mean LIT (minutes) | Control LIT (minutes) | Reference |

| Sennosides | 50 | Intracaecal | 0 h | 46 ± 9 | > 480 | [17],[18] |

| Sennidins | 50 | Intracaecal | 0 h | 34 ± 11 | > 480 | [17],[18] |

| Rhein Anthrone | 50 | Intracaecal | 0 h | 16 ± 4 | > 480 | [17],[18] |

| Rhein | 50 | Intracaecal | 0 h | 53 ± 83 | > 480 | [17],[18] |

| Sennosides | 50 | Oral | 2 h | ~90 | > 360 | [19] |

| Sennosides | 50 | Oral | 4 h | ~30 | > 360 | [19] |

| Sennosides | 50 | Oral | 6 h | ~20-30 | > 360 | [20] |

Data presented as mean ± SEM where available. LIT was measured as the time for the first appearance of a colored marker in feces.

Table 2: Ex Vivo Effects on Spontaneous Muscle Contractions in Mouse Colon

| Muscle Preparation | Sennoside A Treatment (30 mg/kg Oral) | Effect on Contractions | Reference |

| Distal Colon (Longitudinal) | Yes | Augmented | [21] |

| Proximal Colon (Circular) | Yes | Reduced | [21] |

| Distal Colon (Circular) | Yes | Increased | [21] |

Effects were observed approximately 6 hours after a single oral dose.

Table 3: In Vivo Effects on Colonic Net Fluid & Electrolyte Transport in Rats

| Treatment | Dose (mg/kg, as this compound) | Net Water Flux | Net Na+ Flux | Net Cl- Flux | PGE₂ Release | Reference |

| Control | - | Absorption | Absorption | Absorption | Baseline | [11],[22] |

| Senna Pod Extract | 17.5 - 30 | Reversal to Net Secretion (Dose-dependent) | Reversal to Net Secretion | Reversal to Net Secretion | Increased (Dose-dependent) | [11],[22] |

| Senna Pod Extract + Indomethacin | 30 + 10 | Secretion Significantly Inhibited | - | - | Release Inhibited | [11],[22] |

Indomethacin is a non-steroidal anti-inflammatory drug that inhibits prostaglandin synthesis.

Key Experimental Protocols

The quantitative data presented above are derived from established experimental models. The following sections detail the core methodologies used to assess intestinal motility and secretion.

Protocol: In Vivo Measurement of Large Intestine Transit Time (LIT)

This protocol is designed to measure the transit rate specifically through the large intestine in a conscious animal model, typically rats.

-

Animal Preparation : Rats are surgically fitted with a chronic catheter implanted directly into the cecum. Animals are allowed a recovery period to ensure normal physiological function.

-

Drug Administration : Sennosides or their metabolites are administered either orally (p.o.) via gavage or directly into the large intestine via the intracecal catheter.

-

Marker Administration : A non-absorbable colored marker, such as a carmine red suspension, is administered through the intracecal catheter at a specified time relative to drug administration.[17][18]

-

Observation : Following marker administration, the animal is housed in a metabolic cage and observed continuously.

-

Data Collection : The time from marker administration to the appearance of the first colored fecal pellet is recorded. This duration is defined as the Large Intestine Transit Time (LIT).[17][18]

Caption: Experimental workflow for in vivo LIT measurement.

Protocol: Ex Vivo Measurement of Colonic Muscle Contraction

This ex vivo (often referred to as in vitro in literature) method assesses the direct effect of a compound on the contractility of intestinal smooth muscle.[23][24]

-

Tissue Preparation : Following euthanasia, the colon is excised and placed in a cold, oxygenated Krebs physiological salt solution. It is dissected into segments (e.g., proximal, distal) and muscle strips are prepared in either the longitudinal or circular orientation.

-

Mounting : Each muscle strip is mounted in an organ bath filled with Krebs solution, maintained at 37°C, and continuously bubbled with carbogen (95% O₂, 5% CO₂). One end is fixed, and the other is attached to an isometric force transducer.

-

Equilibration : The tissue is allowed to equilibrate under a resting tension until spontaneous, rhythmic contractions become stable.

-

Drug Application : Rhein anthrone or other test compounds are added to the organ bath in a cumulative or non-cumulative fashion to establish a dose-response relationship.

-

Data Recording : The isometric force transducer records changes in muscle tension (amplitude and frequency of contractions), which are digitized and stored for analysis.[21]

Protocol: In Vivo Colonic Perfusion for Fluid Transport

This model quantifies the net movement of fluid and electrolytes across the colonic mucosa.[11][22]

-

Animal Preparation : Anesthetized rats undergo a laparotomy to expose the colon. A specific segment of the colon is isolated and cannulated at both ends, creating a "tied-off loop". The loop remains in situ with its blood supply intact.

-

Perfusion : The colonic loop is gently flushed to remove contents and then filled with a known volume of an isotonic saline or buffer solution containing a non-absorbable volume marker (e.g., polyethylene glycol 4000).

-

Drug Administration : The test compound (sennosides) is administered orally prior to the procedure or added directly to the perfusate.

-

Incubation : The loop is returned to the abdominal cavity for a set period (e.g., 1-2 hours).

-

Sample Collection and Analysis : The loop is removed, and the luminal contents are collected. The volume is measured, and concentrations of the volume marker and electrolytes (Na+, Cl-) are determined. Net fluid and electrolyte transport are calculated based on the changes from the initial perfusate. Prostaglandin levels in the perfusate can also be measured via immunoassay.[11]

Conclusion

This compound is a highly effective, colon-targeted prodrug for the treatment of constipation. Its pharmacological activity is entirely dependent on its conversion by gut microbiota to the active metabolite, rhein anthrone. The resulting laxative effect is achieved through a sophisticated dual mechanism: the stimulation of propulsive colonic motility and a powerful inhibition of fluid reabsorption. This latter effect is driven by a well-defined signaling cascade involving macrophage activation, PGE₂ release, and the subsequent downregulation of AQP3 water channels in the colonic epithelium. The quantitative data and experimental models detailed in this guide provide a robust framework for the continued study and development of anthranoid-based laxatives.

References

- 1. Sennosides - Drug Monograph - DrugInfoSys.com [druginfosys.com]

- 2. What is the mechanism of Sennosides? [synapse.patsnap.com]

- 3. Sennosides Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Metabolism of Sennosides by Intestinal Flora [jstage.jst.go.jp]

- 6. karger.com [karger.com]

- 7. What is Sennosides used for? [synapse.patsnap.com]

- 8. Senna glycoside - Wikipedia [en.wikipedia.org]

- 9. m.youtube.com [m.youtube.com]

- 10. Effects of sennosides on colonic myoelectrical activity in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. karger.com [karger.com]

- 12. Rheinanthrone, a metabolite of sennoside A, triggers macrophage activation to decrease aquaporin-3 expression in the colon, causing the laxative effect of rhubarb extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. BioKB - Relationship - AQP3 - inhibits - water transport [biokb.lcsb.uni.lu]

- 14. Sennosides | C42H38O20 | CID 5199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Aquaporins in the Colon as a New Therapeutic Target in Diarrhea and Constipation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Acceleration of large intestine transit time in rats by sennosides and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Acceleration of large intestine transit time in rats by sennosides and related compounds | Semantic Scholar [semanticscholar.org]

- 19. Dual effect of orally administered sennosides on large intestine transit and fluid absorption in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. karger.com [karger.com]

- 21. Regionally differential effects of sennoside A on spontaneous contractions of colon in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Prostaglandin-mediated action of sennosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. karger.com [karger.com]

- 24. researchgate.net [researchgate.net]

The Journey of a Potent Laxative: An In-depth Technical Guide to the Discovery and Natural Sources of Sennoside B

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sennoside B, a dianthrone glycoside, is a cornerstone of natural laxative formulations. This technical guide provides a comprehensive overview of the discovery, natural sourcing, and fundamental biochemistry of this pivotal pharmaceutical agent. It delves into the historical context of its identification, details its primary botanical origins, and presents a thorough account of the experimental methodologies for its isolation, purification, and quantification. Furthermore, this guide elucidates the metabolic activation of this compound and the subsequent signaling cascade responsible for its pharmacological effect, offering valuable insights for researchers and professionals in drug development and natural product chemistry.

Discovery and Historical Perspective

The medicinal use of plants from the Senna genus dates back centuries, with historical records from Arabian physicians in the 9th century documenting their laxative properties.[1] However, the precise chemical entities responsible for this effect remained elusive for a considerable time. While initial chemical investigations into senna began in the latter half of the 19th century, it was not until 1949 that the active principles were successfully isolated and characterized.[2][3]

A seminal publication by Stoll et al. detailed the first isolation and identification of Sennoside A and its diastereomer, this compound, from the leaves of Senna plants.[4] These compounds were subsequently classified as members of the anthraquinone family of glycosides.[4] This discovery marked a significant milestone, providing a scientific basis for the long-standing traditional use of senna and paving the way for standardized, effective, and safe laxative preparations.

Natural Sources and Biosynthesis

This compound is primarily found in plants belonging to the Senna and Rheum genera.

Botanical Sources

The most significant natural sources of this compound are the leaves and pods of various Senna species, with Senna alexandrina (also known by its synonyms Cassia angustifolia and Cassia acutifolia) being the most commercially important.[4][5] Other species, such as Senna alata, Senna covesii, and Senna obtusifolia, also contain sennosides.[6][7]

Certain species of rhubarb (Rheum) are also notable sources of sennosides, including this compound. Species such as Rheum palmatum, Rheum tanguticum, and Rheum officinale are utilized in traditional medicine and have been shown to contain these active compounds.[8][9]

Biosynthesis

The biosynthesis of sennosides in plants is a complex process linked to the anthraquinone metabolic pathway.[10] Current research suggests that sennosides are not present in significant amounts in fresh plant tissues but are formed during the post-harvest drying process.[10] The proposed biosynthetic pathway involves the combination of the isochorismate and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways to produce the anthraquinone core.[10][11] This is followed by glycosylation and dimerization to form the final sennoside structures.

Quantitative Analysis of this compound in Natural Sources

The concentration of this compound can vary significantly depending on the plant species, the part of the plant used (leaves or pods), geographical location, and harvesting time.[12] The following table summarizes representative quantitative data for this compound content in various natural sources.

| Plant Source | Plant Part | This compound Content (% w/w) | Reference(s) |

| Senna alexandrina | Pods | 2.7 | [3] |

| Senna alexandrina | Leaves | 1.83 | [3] |

| Cassia angustifolia | Leaves (90 days after sowing) | 0.069 | [13] |

| Cassia angustifolia | Leaves (110 days after sowing) | 0.064 | [13] |

| Cassia angustifolia | Leaves (130 days after sowing) | 0.066 | [13] |

| Rheum palmatum | Rhizome | 0.002 - 1.0 | [14] |

| Rheum palmatum | Root | 0.85 - 3.14 | [14] |

Experimental Protocols

The isolation, purification, and quantification of this compound are critical for research and pharmaceutical production. A variety of established methods are available, each with its own advantages.

Extraction of this compound from Senna Leaves

Objective: To extract crude sennosides from dried senna leaves.

Methodology:

-

Maceration:

-

Dried and powdered senna leaves are macerated with a 70% methanol or ethanol solution.[12]

-

The mixture is agitated for a specified period (e.g., 24 hours) at room temperature.

-

The resulting extract is filtered to remove solid plant material.

-

-

Reflux Extraction:

-

Powdered senna leaves are placed in a flask with a suitable solvent (e.g., 70% methanol).

-

The mixture is heated under reflux for a defined duration (e.g., 2-3 hours) to enhance extraction efficiency.

-

The extract is then filtered.

-

-

Ultrasound-Assisted Extraction (UAE):

-

The powdered plant material is suspended in a solvent and subjected to ultrasonic waves.

-

This technique enhances cell wall disruption and solvent penetration, leading to higher extraction yields in a shorter time.

-

-

Microwave-Assisted Extraction (MAE):

-

This method utilizes microwave energy to heat the solvent and plant material, accelerating the extraction process.

-

MAE is known for its high efficiency and reduced solvent consumption.

-

Purification of this compound

Objective: To purify this compound from the crude extract.

Methodology:

-

Precipitation as Calcium Salt:

-

The crude extract is concentrated under vacuum.

-

A solution of calcium chloride in methanol is added to the concentrated extract.

-

The pH is adjusted to precipitate the sennosides as their calcium salts.

-

The precipitate is collected by filtration and can be further purified.

-

-

Chromatographic Methods:

-

Column Chromatography: The crude extract can be subjected to column chromatography using silica gel or other suitable stationary phases. A gradient elution with solvents of increasing polarity is typically employed.

-

High-Performance Liquid Chromatography (HPLC): Preparative HPLC can be used for the final purification of this compound to a high degree of purity.

-

Quantification of this compound

Objective: To determine the concentration of this compound in an extract or formulation.

Methodology:

-

High-Performance Thin-Layer Chromatography (HPTLC):

-

Stationary Phase: HPTLC plates coated with silica gel 60 F254.

-

Mobile Phase: A mixture of n-propanol, ethyl acetate, water, and glacial acetic acid (e.g., in a ratio of 8:8:5.8:0.2 v/v/v/v).

-

Detection: Densitometric scanning at a specific wavelength (e.g., 366 nm) after derivatization with a suitable reagent (e.g., p-anisaldehyde).

-

Quantification: Comparison of the peak area of the sample with that of a known standard of this compound.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Column: A reverse-phase C18 column is commonly used.

-

Mobile Phase: A gradient or isocratic mixture of a buffered aqueous solution and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where this compound shows maximum absorbance (e.g., 270 nm or 340 nm).

-

Quantification: Based on a calibration curve generated from standard solutions of this compound.

-

-

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS):

-

This highly sensitive and specific method is used for the quantification of this compound in complex matrices, such as biological fluids.[9]

-

It combines the separation power of UPLC with the precise detection and quantification capabilities of mass spectrometry.

-

Mechanism of Action and Signaling Pathway

This compound itself is a prodrug and is not absorbed in the upper gastrointestinal tract.[4] Its pharmacological activity is initiated upon reaching the colon, where it is metabolized by the gut microbiota.

Metabolic Activation

Intestinal bacteria, possessing β-glucosidase enzymes, hydrolyze the sugar moieties of this compound, leading to the formation of its active metabolite, rhein anthrone.[12]

Signaling Cascade

Rhein anthrone exerts its laxative effect through a multi-faceted signaling pathway primarily involving the stimulation of prostaglandin E2 (PGE2) synthesis.[15]

-

Upregulation of COX-2: Rhein anthrone stimulates macrophage cells in the colon to increase the expression of cyclooxygenase-2 (COX-2).[2][12]

-

Increased PGE2 Synthesis: The elevated COX-2 activity leads to an increased synthesis of PGE2.[12][15]

-

Downregulation of Aquaporin-3 (AQP3): The increased levels of PGE2 in the colonic mucosal epithelial cells lead to a decrease in the expression of aquaporin-3 (AQP3), a water channel protein.[12]

-

Inhibition of Water Reabsorption: The reduction in AQP3 channels restricts the reabsorption of water from the colon back into the bloodstream, thereby increasing the water content of the feces.[12]

-

Stimulation of Colonic Motility: Rhein anthrone also directly stimulates peristalsis in the large intestine, although the precise mechanism for this action is still under investigation.[12]

The combination of increased fecal water content and enhanced colonic motility results in the characteristic laxative effect of this compound.

Caption: Metabolic activation of this compound and its signaling pathway in the colon.

Conclusion

The discovery and characterization of this compound have transformed the therapeutic landscape for constipation, providing a well-understood, plant-derived treatment option. This guide has synthesized the critical technical information surrounding its journey from a traditional herbal remedy to a modern pharmaceutical agent. A thorough understanding of its natural sources, the methodologies for its handling and analysis, and its intricate mechanism of action is paramount for researchers and professionals dedicated to the development of safe and effective natural medicines. Continued research into the nuances of its biosynthesis and pharmacological activity will undoubtedly unlock further potential for this valuable natural compound.

References

- 1. Prostaglandin-mediated action of sennosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sennosides | C42H38O20 | CID 5199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. karger.com [karger.com]

- 4. What is the mechanism of Sennosides? [synapse.patsnap.com]

- 5. Sennoside-induced secretion is not caused by changes in mucosal permeability or Na+,K(+)-ATPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. karger.com [karger.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Senna glycoside - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. What is Sennosides used for? [synapse.patsnap.com]

- 11. m.youtube.com [m.youtube.com]

- 12. go.drugbank.com [go.drugbank.com]

- 13. A Comprehensive and System Review for the Pharmacological Mechanism of Action of Rhein, an Active Anthraquinone Ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Rheinanthrone, a metabolite of sennoside A, triggers macrophage activation to decrease aquaporin-3 expression in the colon, causing the laxative effect of rhubarb extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Stimulation of PGE2 synthesis and water and electrolyte secretion by senna anthraquinones is inhibited by indomethacin - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Metabolism of Sennoside B by Gut Microbiota

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sennoside B, a dianthrone glycoside from the Senna plant, is a widely used prodrug for the treatment of constipation. Its pharmacological activity is entirely dependent on its metabolism by the gut microbiota. This technical guide provides a comprehensive overview of the core mechanisms underlying the biotransformation of this compound into its active form, rhein anthrone. We will delve into the enzymatic pathways, key bacterial players, and the subsequent signaling cascades that elicit the laxative effect. This guide also presents detailed experimental protocols and quantitative data to support further research and drug development in this area.

Introduction

Sennosides, including this compound, are inactive glycosides that transit the upper gastrointestinal tract unchanged.[1][2] Upon reaching the colon, they are metabolized by the resident gut microbiota into the active aglycone, rhein anthrone.[1][2] This biotransformation is a critical activation step, and its efficiency can be influenced by the composition and metabolic activity of an individual's gut microbiome.[3][4] Understanding the intricacies of this process is paramount for optimizing the therapeutic efficacy of sennosides and for the development of novel therapeutics targeting the gut microbiota.

The Metabolic Pathway of this compound

The metabolism of this compound to rhein anthrone is a two-step process primarily mediated by bacterial enzymes in the large intestine.[5][6]

Step 1: Deglycosylation by β-glucosidases

The initial and rate-limiting step is the hydrolysis of the β-glycosidic bonds of this compound.[5] This reaction is catalyzed by β-glucosidases produced by various gut bacteria, leading to the formation of sennidin B.[7][8] Sennidin B is the aglycone of this compound.

Step 2: Reduction to Rhein Anthrone

Sennidin B is subsequently reduced to the pharmacologically active metabolite, rhein anthrone.[5][6] This reduction is carried out by bacterial reductases.[9]

Two primary pathways for the formation of rhein anthrone from sennosides have been proposed[2]:

-

Pathway 1 (Stepwise Hydrolysis): this compound is first hydrolyzed to sennidin B-8-monoglucoside and then to sennidin B by bacterial β-glucosidases. Subsequently, sennidin B is reduced to rhein anthrone.

-

Pathway 2 (Reductive Cleavage): this compound is directly reduced to 8-glucosyl-rhein anthrone, which is then hydrolyzed by a β-glucosidase to yield rhein anthrone.

The following diagram illustrates the metabolic conversion of this compound to rhein anthrone.

Metabolic pathways of this compound to Rhein Anthrone.

Key Gut Microbiota and Enzymes

Several bacterial species residing in the human gut have been identified to possess the enzymatic machinery necessary for this compound metabolism.

Bacterial Species Involved in Sennoside Metabolism:

| Bacterial Species | Enzyme Activity | Reference |

| Bifidobacterium sp. strain SEN | β-glucosidase | [7][8] |

| Bifidobacterium dentium | β-glucosidase | [8] |

| Bifidobacterium adolescentis | β-glucosidase | [8] |

| Peptostreptococcus intermedius | Reductase | [4][10] |

| Clostridium sphenoides | β-glucosidase, Reductase | [3] |

| Eubacterium sp. | Reductase | [3] |

Enzyme Kinetics:

The efficiency of sennoside metabolism is dependent on the kinetic properties of the involved bacterial enzymes. A novel β-glucosidase from Bifidobacterium sp. strain SEN has been characterized.[11]

| Substrate | Km (mM) | Optimal pH | Reference |

| This compound | 0.94 | 6.0 | [11] |

| 4-methylumbelliferyl β-glucoside (MUG) | 0.53 | 6.0 | [11] |

Pharmacokinetics of this compound and its Metabolites

The pharmacokinetic profile of this compound is characterized by its low oral bioavailability, as it is a prodrug that requires microbial activation in the colon.[12]

Pharmacokinetic Parameters in Rats: [12]

| Parameter | Intravenous Administration | Intragastric Administration |

| This compound | ||

| Cmax (µg/L) | 212.6 ± 50.9 | 14.06 ± 2.73 |

| Vd (L/kg) | 32.47 ± 10.49 | 7646 ± 1784 |

| Oral Bioavailability (%) | - | 3.60 |

Mechanism of Laxative Action: Signaling Pathways

The laxative effect of sennosides is mediated by the active metabolite, rhein anthrone, through the stimulation of colonic motility and secretion.[2] This is achieved through a signaling cascade involving macrophage activation, prostaglandin E2 (PGE2) production, and the subsequent downregulation of aquaporin-3 (AQP3) in colonic epithelial cells.

The following diagram illustrates the proposed signaling pathway for the laxative effect of rhein anthrone.

Signaling pathway of rhein anthrone's laxative effect.

Experimental Protocols

In Vitro Fermentation of this compound with Human Fecal Microbiota

This protocol describes a method for assessing the metabolism of this compound by human gut microbiota in an anaerobic environment.

Materials:

-

Fresh fecal sample from a healthy donor (screened for pathogens).

-

Anaerobic chamber.

-

Sterile anaerobic dilution medium (e.g., pre-reduced peptone water).

-

This compound stock solution (sterilized by filtration).

-

Anaerobic culture medium (e.g., Brain Heart Infusion supplemented with yeast extract, hemin, and vitamin K).

-

Sterile centrifuge tubes.

-

High-performance liquid chromatography (HPLC) or Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) system.

Procedure:

-

Fecal Slurry Preparation: Inside an anaerobic chamber, homogenize a fresh fecal sample (1:10 w/v) in sterile anaerobic dilution medium.

-

Inoculation: Inoculate anaerobic culture medium with the fecal slurry (e.g., 5% v/v).

-

Incubation: Add this compound stock solution to the inoculated medium to a final desired concentration. Incubate the cultures anaerobically at 37°C.

-

Sampling: At various time points (e.g., 0, 4, 8, 12, 24 hours), withdraw aliquots of the culture.

-

Sample Preparation for Analysis: Centrifuge the aliquots to pellet the bacterial cells and debris. Collect the supernatant for analysis. The supernatant can be stored at -80°C until analysis. For analysis, the supernatant may require protein precipitation (e.g., with acetonitrile) followed by centrifugation and filtration.

-

Analysis: Analyze the concentration of this compound and its metabolites (sennidin B, rhein anthrone) in the supernatant using a validated HPLC or UPLC-MS/MS method.

The following diagram outlines the experimental workflow for studying the in vitro metabolism of this compound.

Workflow for in vitro this compound metabolism study.

UPLC-MS/MS Method for Quantification of this compound and Rhein Anthrone

This section provides a general framework for a UPLC-MS/MS method. Specific parameters will need to be optimized based on the instrument and specific experimental conditions.

Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient from a low to high percentage of mobile phase B.

-

Flow Rate: 0.2-0.4 mL/min.

-

Column Temperature: 30-40°C.

-

Injection Volume: 1-5 µL.

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for sennosides and their metabolites.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound and rhein anthrone need to be determined by direct infusion of standards.

-

Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.

Method Validation:

The analytical method should be validated according to relevant guidelines (e.g., FDA or ICH) for linearity, accuracy, precision, selectivity, and stability.

Conclusion

The metabolism of this compound by the gut microbiota is a fascinating and clinically relevant example of host-microbe co-metabolism. This guide has provided a detailed overview of the biochemical pathways, the key microbial players, and the downstream signaling events that contribute to its laxative effect. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and drug development professionals aiming to further elucidate the role of the gut microbiota in drug metabolism and to develop novel therapeutic strategies for gastrointestinal disorders. Future research should focus on a more comprehensive characterization of the enzymes involved, the impact of inter-individual variations in the gut microbiome on sennoside metabolism, and the potential for modulating the gut microbiota to enhance therapeutic outcomes.

References

- 1. Frontiers | Recent Advanced Technologies for the Characterization of Xenobiotic-Degrading Microorganisms and Microbial Communities [frontiersin.org]

- 2. Pharmacology, Toxicology, and Metabolism of Sennoside A, A Medicinal Plant-Derived Natural Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. karger.com [karger.com]

- 6. researchgate.net [researchgate.net]

- 7. A sennoside-hydrolyzing beta-glucosidase from Bifidobacterium sp. strain SEN is inducible - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Isolation of a human intestinal anaerobe, Bifidobacterium sp. strain SEN, capable of hydrolyzing sennosides to sennidins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Metabolism of sennosides by human intestinal bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Purification and characterization of a novel sennoside-hydrolyzing beta-glucosidase from Bifidobacterium sp. strain SEN, a human intestinal anaerobe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacokinetic and metabolic profiling studies of this compound by UPLC-MS/MS and UPLC-Q-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Interaction of Sennoside B with Intestinal Components

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanisms underlying the pharmacological effects of sennoside B, with a primary focus on its interaction with intestinal components. It delves into the metabolic activation of this prodrug and the subsequent signaling pathways that modulate intestinal function. This document is intended to be a valuable resource for researchers and professionals involved in gastroenterology, pharmacology, and drug development.

Executive Summary

This compound, a dianthrone glycoside from the Senna plant, is a widely used over-the-counter laxative. It is a prodrug that remains inactive until it reaches the large intestine, where it is metabolized by the gut microbiota into its active form, rhein anthrone.[1][2][3] Rhein anthrone exerts its laxative effects through a multi-faceted mechanism that does not involve direct binding to a specific intestinal receptor. Instead, it initiates a signaling cascade involving immune cells, prostaglandins, and aquaporins, ultimately leading to increased intestinal motility and fluid secretion.[4][5] This guide will detail the metabolic pathway, the key signaling events, and the experimental methodologies used to elucidate these mechanisms.

Metabolism of this compound in the Intestine

This compound is not absorbed in the upper gastrointestinal tract.[6] Its journey to pharmacological activity begins in the colon, where it undergoes a two-step metabolic conversion by the intestinal microbiota.

Step 1: Hydrolysis The initial step involves the enzymatic cleavage of the glucose moieties from this compound. This reaction is catalyzed by β-glucosidases produced by various anaerobic bacteria in the colon, such as Bifidobacterium and Clostridium species.[7] This hydrolysis yields the aglycone, sennidin B.

Step 2: Reduction Sennidin B is then reduced to the pharmacologically active metabolite, rhein anthrone. This conversion is carried out by bacterial reductases.

Diagram: Metabolic Activation of this compound

Caption: Metabolic conversion of this compound to its active form, rhein anthrone, by gut microbiota.

Signaling Pathways of Rhein Anthrone in the Colon

Rhein anthrone's laxative effect is primarily mediated through its interaction with the colonic mucosa, which triggers a cascade of cellular events. The central mechanism involves the stimulation of prostaglandin E2 (PGE2) synthesis, which in turn modulates water and electrolyte transport.

Prostaglandin E2 (PGE2) Dependent Pathway

The most well-documented pathway involves the following steps:

-

Macrophage Activation: Rhein anthrone interacts with and activates macrophages residing in the lamina propria of the colon.[2][8][9]

-

PGE2 Release: This activation leads to a significant increase in the synthesis and release of PGE2.[4][8][9] The release of PGE2 is a critical step, as inhibition of its synthesis by nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin attenuates the laxative effect of sennosides.[10][11]

-

Aquaporin-3 (AQP3) Downregulation: PGE2 acts as a paracrine signaling molecule, binding to receptors on the surface of colonic epithelial cells. This binding event triggers an intracellular signaling cascade that results in the downregulation of Aquaporin-3 (AQP3) expression.[5][8][9] AQP3 is a water channel protein responsible for the reabsorption of water from the colonic lumen back into the bloodstream.

-

Inhibition of Water Reabsorption: The reduction in AQP3 channels on the epithelial cell membrane leads to decreased water reabsorption, resulting in an increased water content in the feces and a softening of the stool.[8][9]

Diagram: Rhein Anthrone Signaling Pathway in the Colon

Caption: Signaling cascade initiated by rhein anthrone in the colon.

Effects on Ion Transport and Motility

In addition to the PGE2-AQP3 pathway, rhein anthrone also influences intestinal motility and electrolyte secretion:

-

Chloride Secretion: Rhein, another metabolite of sennosides, has been shown to stimulate active chloride secretion in the colon.[12][13] This is thought to occur through both a direct action on epithelial cells and an indirect action via neurohumoral mechanisms involving the submucous plexus.[13] The increased luminal chloride concentration osmotically draws water into the intestine, further contributing to the laxative effect.

-

Colonic Motility: Sennosides and their metabolites have been demonstrated to alter colonic motility.[13][14][15] Studies in dogs have shown that sennosides can induce giant migrating contractions, which are powerful propulsive movements that facilitate the rapid transit of fecal matter.[16] This effect is also believed to be mediated, at least in part, by prostaglandins.[11]

-

Myenteric Plexus: While some older studies suggested that chronic use of anthranoid laxatives could damage the myenteric plexus, more recent evidence indicates that sennosides do not cause neuronal death in this region.[17] However, the active metabolites may stimulate neurons within the myenteric plexus, contributing to increased motility.[17]

Quantitative Data

The following tables summarize key quantitative findings from various experimental studies.

| Parameter | Test Substance | Dose/Concentration | Experimental Model | Observed Effect | Reference |

| PGE2 Release | Rhein Anthrone | 6.24 mg/kg | Mouse Colon (in vivo) | Stimulated PGE2 release into the colonic lumen. | [4] |

| Rhein Anthrone | 10⁻⁷ - 10⁻⁶ mol/L | Human Intestinal Epithelial Cells and Peripheral Blood Mononuclear Cells (in vitro) | ~140% increase in PGE2 release compared to control. | [4] | |

| AQP3 Expression | Sennoside A | 50 mg/kg | Rat Colon (in vivo) | Significant decrease in AQP3 expression. | |

| PGE2 | 15 min application | HT-29 Human Colon Cancer Cells (in vitro) | AQP3 expression decreased to ~40% of control. | [2] | |

| Intestinal Fluid Transport | Sennosides | 50 mg/kg (oral) | Rat Colon (in vivo) | Reversal of net H₂O, Na⁺, and Cl⁻ absorption to net secretion after 6 hours. | [18] |

| Rhein Anthrone | 6.24 mg/kg | Mouse Ligated Colon (in vivo) | Significantly decreased net water and Na⁺ absorption. | [4][10] | |

| Colonic Motility | Sennosides | 20-30 mg/kg (oral) | Fasted Dogs | Inhibition of myoelectric activity and induction of giant contractions after a 6-10 hour delay. | [13] |

| Sennosides A+B | 2 mg/kg (intraduodenal) | Conscious Cats | Accelerated half colon transit time from 60 min to 43 min. | [14] | |

| Pharmacokinetics | This compound | Intragastric Dosing | Rats | Maximum plasma concentration (Cmax) of 14.06 ± 2.73 µg/L. Oral absolute bioavailability of 3.60%. | [19] |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in this guide.

In Situ Colonic Perfusion in Rats

This technique is used to study the absorption and secretion of substances in a segment of the colon while maintaining its natural blood supply.

Diagram: In Situ Colonic Perfusion Workflow

Caption: Workflow for the in situ colonic perfusion experiment in rats.

Methodology:

-

Animal Preparation: A rat is anesthetized, and a midline laparotomy is performed to expose the abdominal cavity.[3][7]

-

Isolation of Colonic Segment: A segment of the colon is carefully isolated, ensuring that its blood supply remains intact.[3][7]

-

Cannulation: The proximal and distal ends of the isolated segment are cannulated with tubing.[7]

-

Flushing: The lumen of the segment is gently flushed with a warm, isotonic saline solution to remove fecal content.[7]

-

Perfusion: The test solution, containing the compound of interest (e.g., rhein anthrone) and non-absorbable markers, is perfused through the segment at a constant rate using a syringe pump.[20]

-

Sample Collection: The perfusate exiting the distal cannula is collected at specific time intervals.[20]

-

Analysis: The collected samples are analyzed to determine changes in the concentration of the test compound, water, and electrolytes. This allows for the calculation of net absorption or secretion rates.[20]

Caco-2 Cell Permeability Assay

This in vitro model uses a human colon adenocarcinoma cell line (Caco-2) to assess the permeability of compounds across the intestinal epithelium.

Diagram: Caco-2 Cell Permeability Assay Workflow

Caption: Workflow for the Caco-2 cell permeability assay.

Methodology:

-

Cell Culture: Caco-2 cells are seeded onto permeable membrane supports in transwell plates and cultured for approximately 21 days. During this time, they differentiate into a polarized monolayer with tight junctions, mimicking the intestinal barrier.[8][21]

-

Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).[10]

-

Permeability Assay: The test compound is added to either the apical (representing the intestinal lumen) or the basolateral (representing the bloodstream) chamber.[21]

-

Sampling: At various time points, samples are taken from the opposite chamber to determine the amount of compound that has traversed the cell monolayer.[8]

-

Analysis: The concentration of the test compound in the samples is quantified using analytical techniques such as liquid chromatography-mass spectrometry (LC-MS/MS).[14]

-

Calculation of Apparent Permeability (Papp): The rate of transport is used to calculate the apparent permeability coefficient (Papp), which is a measure of the compound's ability to cross the intestinal barrier.[21]

Measurement of Colonic Motility in Dogs

This in vivo method is used to assess the effects of a substance on the contractile activity of the colon.

Methodology:

-

Animal Instrumentation: Dogs are surgically instrumented with strain gauges or electrodes on the serosal surface of the colon to record muscle contractions.[1][22]

-

Recovery: The animals are allowed to recover fully from the surgery.

-

Administration of Test Substance: The test substance (e.g., sennosides) is administered orally or directly into the colon.[13]

-

Data Recording: Colonic motor activity is recorded continuously before and after the administration of the substance.[1]

-

Analysis: The recordings are analyzed to identify changes in the frequency, amplitude, and pattern of contractions, including the presence of specific motor patterns like giant migrating contractions.[1]

Conclusion

The interaction of this compound with the intestinal environment is a complex process that highlights the critical role of the gut microbiota in drug metabolism and activation. The laxative effect is not due to a direct interaction with a specific intestinal receptor but is rather an indirect consequence of the activity of its metabolite, rhein anthrone. The primary mechanism involves a signaling cascade initiated by rhein anthrone's activation of colonic macrophages, leading to the release of PGE2 and the subsequent downregulation of AQP3 in intestinal epithelial cells. This, coupled with effects on ion transport and colonic motility, results in the well-documented laxative properties of sennosides. The experimental models and protocols described herein provide a robust framework for further investigation into the nuanced mechanisms of action of this compound and other gut-activated pro-drugs. A thorough understanding of these interactions is essential for the development of novel and targeted therapies for gastrointestinal disorders.

References

- 1. Measurement of Gastrointestinal and Colonic Motor Functions in Humans and Animals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rheinanthrone, a metabolite of sennoside A, triggers macrophage activation to decrease aquaporin-3 expression in the colon, causing the laxative effect of rhubarb extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In Situ Perfusion Model in Rat Colon for Drug Absorption Studies: Comparison with Small Intestine and Caco-2 Cell Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Prostaglandin E2-mediated stimulation of mucus synthesis and secretion by rhein anthrone, the active metabolite of sennosides A and B, in the mouse colon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Assessment of the relationship between body weight and gastrointestinal transit times measured by use of a wireless motility capsule system in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 9. Effects of rhein on intestinal transmission, colonic electromyography and expression of aquaporin-3 by colonic epithelium cells in constipated mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. static1.1.sqspcdn.com [static1.1.sqspcdn.com]

- 11. The effect of rhein and rhein anthrone on intestinal fluid transport and on large intestine transit in germ-free rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effect of rhein on electrogenic chloride secretion in rabbit distal colon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Rhein stimulates active chloride secretion in the short-circuited rat colonic mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. enamine.net [enamine.net]

- 15. Prostaglandin E2-mediated stimulation of mucus synthesis and secretion by rhein anthrone, the active metabolite of sennosides A and B, in the mouse colon. (2011) | Teruyo Yagi | 23 Citations [scispace.com]

- 16. Sennoside-induced secretion is not caused by changes in mucosal permeability or Na+,K(+)-ATPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. [PDF] Effect of irritant purgatives on the myenteric plexus in man and the mouse. | Semantic Scholar [semanticscholar.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. ijpsonline.com [ijpsonline.com]

- 21. Caco-2 permeability assay [bio-protocol.org]

- 22. Influence of recording techniques on measurement of canine colonic motility - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biosynthesis of Sennoside B in Senna Plants

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway of Sennoside B, a dianthrone glycoside of significant medicinal value, in Senna plants. The biosynthesis of sennosides, potent natural laxatives, is a complex process that is not yet fully elucidated. However, significant progress has been made in identifying the precursor pathways, key enzyme families, and regulatory influences. This document synthesizes the available scientific literature to present a detailed account for researchers engaged in natural product chemistry, metabolic engineering, and drug discovery.

Introduction to this compound

This compound, along with its stereoisomer Sennoside A, are the primary bioactive constituents of Senna species, such as Senna alexandrina (syn. Cassia angustifolia).[1][2] These compounds are anthraquinone derivatives, specifically dianthrone glycosides, with a rhein dianthrone aglycone.[2] The laxative properties of sennosides are attributed to their conversion into the active metabolite, rhein anthrone, by the gut microbiota.[3] Understanding the biosynthesis of this compound is crucial for optimizing its production in planta or through biotechnological approaches.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process that begins with primary metabolism and culminates in the formation of a complex secondary metabolite. The pathway can be broadly divided into three main stages: the formation of the anthraquinone backbone, the dimerization of anthrone monomers, and the final glycosylation.

Formation of the Anthraquinone Backbone: The Polyketide Pathway

The core anthraquinone structure of sennosides is synthesized via the polyketide pathway.[4] This pathway utilizes acetyl-CoA and malonyl-CoA as building blocks. The key enzymes in this process are believed to be chalcone synthase-like (CHS-L) enzymes, a type of polyketide synthase.[5][6] Transcriptomic studies of various Senna species have identified several CHS-L genes that are highly expressed in tissues where sennosides accumulate.[5][7][8]

The proposed initial steps involve the condensation of one molecule of acetyl-CoA with seven molecules of malonyl-CoA to form an octaketide intermediate. This intermediate then undergoes cyclization and aromatization reactions to yield an anthrone scaffold, such as emodin anthrone or rhein anthrone. While the precise sequence of these reactions and all the enzymes involved are still under investigation, CHS-L enzymes are central to the formation of the initial polyketide chain and its subsequent cyclization.[6]

Logical Flow of Anthraquinone Backbone Formation

Caption: Initial steps in the formation of the anthrone monomer.

Dimerization of Anthrone Monomers

A critical and less understood step in sennoside biosynthesis is the dimerization of two anthrone monomers to form the dianthrone core, sennidin. For this compound, this involves the coupling of two rhein anthrone molecules. The exact enzymatic mechanism for this dimerization in Senna plants has not yet been fully characterized. It is hypothesized that a specific enzyme, possibly an oxidase or a laccase, catalyzes this reaction, leading to the formation of sennidin B.

Glycosylation of the Dianthrone Core

The final step in the biosynthesis of this compound is the glycosylation of the sennidin B aglycone. This process is catalyzed by UDP-glycosyltransferases (UGTs), which transfer a glucose moiety from UDP-glucose to the hydroxyl groups of the sennidin B molecule.[1] Transcriptome analyses of Senna have identified several candidate UGT genes that may be involved in this final modification.[1] Glycosylation is crucial as it increases the stability and solubility of the sennosides and is thought to be essential for their transport and accumulation within the plant.[1]

Overall Putative Biosynthesis Pathway of this compound

Caption: A proposed biosynthetic pathway for this compound.

Regulation of this compound Biosynthesis

The biosynthesis of this compound is tightly regulated by genetic and environmental factors. Transcriptomic studies have revealed that the expression of key biosynthetic genes, such as those encoding CHS-L enzymes, is developmentally regulated, with higher expression often observed in sennoside-accumulating tissues like leaves and pods.[7][9]

Several families of transcription factors have been implicated in the regulation of the anthraquinone pathway, including MYB, bHLH, and WRKY.[5][7][10] These transcription factors likely bind to the promoter regions of the biosynthetic genes and modulate their expression in response to developmental cues and environmental stresses.

Plant hormones, particularly jasmonates (jasmonic acid and its derivatives), are known to play a role in regulating secondary metabolism.[11][12][13] While some studies suggest a link between jasmonate signaling and the expression of genes in the flavonoid pathway in Senna, the direct impact on anthraquinone biosynthesis is still being investigated and appears to be complex.[6]

Jasmonate Signaling Pathway and Potential Regulation of Biosynthesis

Caption: A simplified model of jasmonate signaling and its potential influence.

Quantitative Data on Sennoside Content

The concentration of sennosides can vary significantly depending on the plant organ, developmental stage, and environmental conditions. The following table summarizes representative quantitative data from the literature.

| Plant Material | Sennoside A Content (% w/w) | This compound Content (% w/w) | Reference |

| Cassia angustifolia Leaves | 0.64 - 1.46 | 1.57 - 2.30 | [14] |

| Senna alexandrina Pods | 1.85 ± 0.095 | 0.41 ± 0.12 | [15] |

| Senna italica Pods | 1.00 ± 0.38 | 0.32 ± 0.17 | [15] |

| Laxative Drug 1 (Tablet) | - | 4.32 mg/tablet | [16] |

| Laxative Drug 2 (Tablet) | - | 1.49 mg/tablet | [16] |

| Laxative Drug 3 (Tablet) | - | 5.82 mg/tablet | [16] |

Experimental Protocols

This section provides an overview of common methodologies used in the study of sennoside biosynthesis.

Extraction and Quantification of Sennosides by HPLC

A widely used method for the analysis of sennosides is High-Performance Liquid Chromatography (HPLC).

Extraction:

-

Weigh 500 mg of finely powdered, dried plant material.

-

Extract with 100 ml of water.[17]

-

Centrifuge the extract to pellet solid debris.

-

Filter the supernatant through a G-4 glass filter or a 0.45 µm membrane filter prior to injection.[17]

HPLC Conditions (Example):

-

Column: Inertsil ODS-2 or similar C18 column.[14]

-

Mobile Phase: A gradient elution with acetonitrile and 1% acetic acid in water is often employed.[14] An isocratic system with 20 mM sodium citrate buffer (pH 4.5) and acetonitrile (9:1) has also been reported.[17]

-

Detection: UV detection at 220 nm, 270 nm, or 340 nm.[16][17][18]

-

Quantification: Based on a standard curve generated with purified this compound.

// Node Definitions Start [label="Dried Plant\nMaterial", fillcolor="#F1F3F4", fontcolor="#202124", shape=cylinder]; Extraction [label="Aqueous Extraction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Centrifugation [label="Centrifugation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Filtration [label="Filtration (0.45 µm)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HPLC [label="HPLC Analysis", fillcolor="#FBBC05", fontcolor="#202124"]; Data [label="Data Analysis &\nQuantification", fillcolor="#34A853", fontcolor="#FFFFFF", shape=document];

// Edges Start -> Extraction; Extraction -> Centrifugation; Centrifugation -> Filtration; Filtration -> HPLC; HPLC -> Data; }

References

- 1. Next Generation Sequencing and Transcriptome Analysis Predicts Biosynthetic Pathway of Sennosides from Senna (Cassia angustifolia Vahl.), a Non-Model Plant with Potent Laxative Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. phytojournal.com [phytojournal.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | De novo Transcriptome Assembly of Senna occidentalis Sheds Light on the Anthraquinone Biosynthesis Pathway [frontiersin.org]

- 6. mdpi.com [mdpi.com]